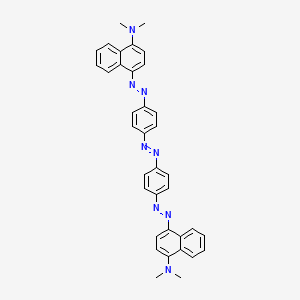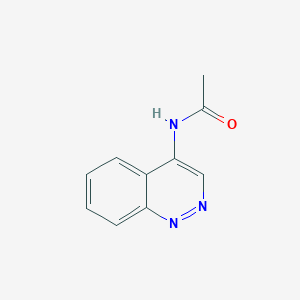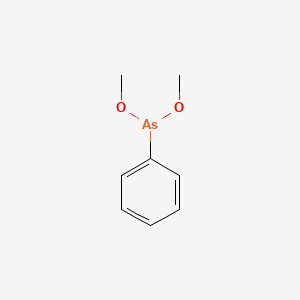
N-Ethyl-3-(piperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-(piperazin-1-yl)propanamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Méthodes De Préparation
The synthesis of N-Ethyl-3-(piperazin-1-yl)propanamide can be achieved through several methods. One common synthetic route involves the reaction of N-ethylpropanamide with piperazine under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar principles, often involving multi-step procedures to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
N-Ethyl-3-(piperazin-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Ethyl-3-(piperazin-1-yl)propanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, piperazine derivatives, including this compound, are explored for their potential use as antipsychotic and anti-HIV agents . Additionally, this compound may have industrial applications in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological processes. The compound’s effects are mediated through these interactions, leading to its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
N-Ethyl-3-(piperazin-1-yl)propanamide can be compared with other piperazine derivatives, such as N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine and 3-(piperazin-1-yl)-1,2-benzothiazole. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ethyl and propanamide groups, which may confer distinct pharmacological properties .
Propriétés
Numéro CAS |
89009-59-6 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
N-ethyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)3-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13) |
Clé InChI |
ZATMZGDZECLGJL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


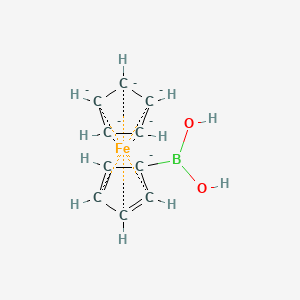
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
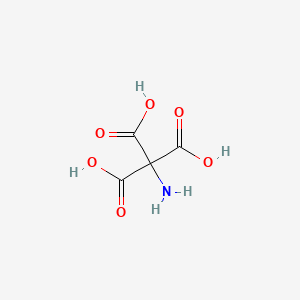
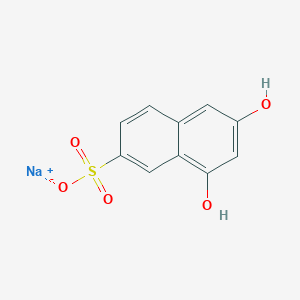
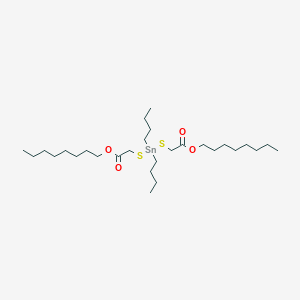
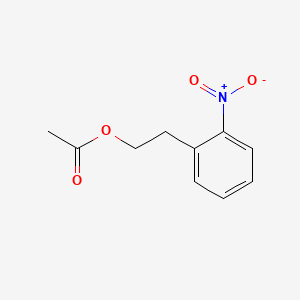
![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![Thymine,[2-14C]](/img/structure/B13788745.png)
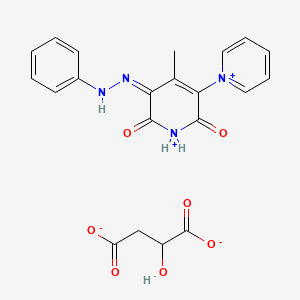
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
